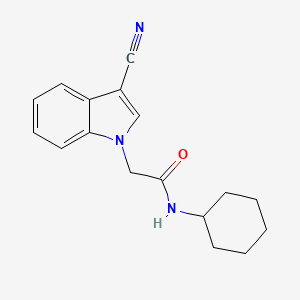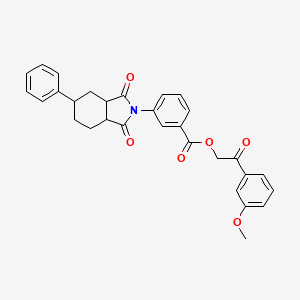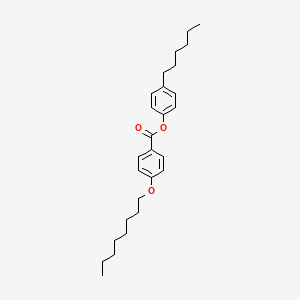![molecular formula C24H18ClN3O3 B12471932 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12471932.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-methylphenyl)-1-oxonaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a naphthalene ring, and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-methylphenyl)-1-oxonaphthalene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-methylphenyl)-1-oxonaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted naphthalene or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-methylphenyl)-1-oxonaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-methylphenyl)-1-oxonaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s hydrazinylidene group can participate in redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: Shares a similar hydrazinylidene group but differs in the presence of an ethyl ester group.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one: Contains a similar hydrazinylidene group but has a different core structure.
4-Chloro-4’-hydroxybenzophenone: Similar in having a chloro and hydroxy group on a benzene ring but lacks the hydrazinylidene and naphthalene components.
Uniqueness
4-[2-(2-chloro-4-hydroxyphenyl)hydrazin-1-ylidene]-N-(4-methylphenyl)-1-oxonaphthalene-2-carboxamide is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. The presence of both hydrazinylidene and naphthalene components distinguishes it from other similar compounds, providing it with unique properties and applications.
Eigenschaften
Molekularformel |
C24H18ClN3O3 |
|---|---|
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
4-[(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18ClN3O3/c1-14-6-8-15(9-7-14)26-24(31)19-13-22(17-4-2-3-5-18(17)23(19)30)28-27-21-11-10-16(29)12-20(21)25/h2-13,29-30H,1H3,(H,26,31) |
InChI-Schlüssel |
OVKXLXRYIMDVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C=C4)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)
![N3,N3',5-trimethyl-4'-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-[1,1'-biphenyl]-3,5-dicarboxamide](/img/structure/B12471856.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)
![N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471872.png)



![2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)](/img/structure/B12471883.png)
![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
![2-(4-bromophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12471894.png)
![2-Furancarboxylic acid, 2-[[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene]hydrazide](/img/structure/B12471902.png)
![calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide](/img/structure/B12471919.png)
